molecular formula C24H20N4O4 B11101857 N-(3-methoxy-5-nitrophenyl)-5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxamide

N-(3-methoxy-5-nitrophenyl)-5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxamide

Cat. No.: B11101857
M. Wt: 428.4 g/mol
InChI Key: ZXLZYVWEQVMWOW-UHFFFAOYSA-N
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Description

N-(3-methoxy-5-nitrophenyl)-5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxamide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a pyrazole ring substituted with methoxy, nitro, and phenyl groups, which contribute to its distinct chemical behavior.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methoxy-5-nitrophenyl)-5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxamide typically involves multi-step organic reactionsThe final step involves the coupling of the pyrazole derivative with the carboxamide group under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

N-(3-methoxy-5-nitrophenyl)-5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-(3-methoxy-5-nitrophenyl)-5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-(3-methoxy-5-nitrophenyl)-5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or interference with cellular signaling processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-methoxy-5-nitrophenyl)-5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and potential biological activities. Its structural complexity allows for diverse applications in various scientific fields .

Properties

Molecular Formula

C24H20N4O4

Molecular Weight

428.4 g/mol

IUPAC Name

N-(3-methoxy-5-nitrophenyl)-5-methyl-1,3-diphenylpyrazole-4-carboxamide

InChI

InChI=1S/C24H20N4O4/c1-16-22(24(29)25-18-13-20(28(30)31)15-21(14-18)32-2)23(17-9-5-3-6-10-17)26-27(16)19-11-7-4-8-12-19/h3-15H,1-2H3,(H,25,29)

InChI Key

ZXLZYVWEQVMWOW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1C2=CC=CC=C2)C3=CC=CC=C3)C(=O)NC4=CC(=CC(=C4)OC)[N+](=O)[O-]

Origin of Product

United States

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